molecular formula C9H17NO2 B13014615 2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-amine

2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-amine

Cat. No.: B13014615
M. Wt: 171.24 g/mol
InChI Key: WBXBIRMOUKHJGP-UHFFFAOYSA-N
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Description

2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-amine is a chemical compound with a unique spirocyclic structure. This compound contains a spiro ring system, which is a bicyclic structure where two rings are connected through a single atom. The presence of both ether and amine functional groups makes it an interesting molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method involves the reaction of a diol with an amine under acidic conditions to form the spirocyclic ether. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.

Scientific Research Applications

2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function. The spirocyclic structure may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2,5-Dioxaspiro[3.5]nonan-8-yl)methanamine
  • **2-(2,5-Dioxaspiro[3.5]nonan-8-yl)propan-1-amine

Uniqueness

2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-amine is unique due to its specific spirocyclic structure and the presence of both ether and amine functional groups. This combination of features makes it distinct from other similar compounds and contributes to its diverse range of applications.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-(2,5-dioxaspiro[3.5]nonan-8-yl)ethanamine

InChI

InChI=1S/C9H17NO2/c10-3-1-8-2-4-12-9(5-8)6-11-7-9/h8H,1-7,10H2

InChI Key

WBXBIRMOUKHJGP-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CC1CCN)COC2

Origin of Product

United States

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